Cas no 613-89-8 (2-Amino-1-phenylethanone)

2-Amino-1-phenylethanone Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Amino-1-phenylethanone
- Phenacylamine
- 2-Amino-1-phenyl-1-ethanone
- 2-Aminoacetophenone
- 2-Phenyl-2-oxoethanamine
- 2'-Aminoacetophenone
- ALPHA-AMINOACETOPHENONE
- 2-Amino-1-phenylethan-1-one
- 2-amino-1-phenyl-ethanone
- 2-amino-acetophenone
- 2-aminoacetophenone hydrochloride
- 2-Aminoecetophenone
- ACETOPHENONE,2-AMINO
- phenylcarbonylmethylamine
- 2-Amino-1-phenylethanone #
- omega-Aminoacetophenone
- 4M571C83H7
- CHEBI:104022
- KBioGR_001773
- (2-OXO-2-PHENYLETHYL)AMINE
- Q27181279
- NCGC00178437-02
- UNII-4M571C83H7
- KBio2_004865
- Spectrum4_001167
- SDCCGMLS-0066907.P001
- 2-amino acetophenone
- NS00034671
- KBioSS_002299
- AC-22359
- Phenomydrol
- ACETOPHENONE, 2-AMINO-
- PHENACYLAMINE [MI]
- 2-oxo-2-phenyl-ethyl-amine
- SCHEMBL45515
- SMR001306710
- amino acetophenone
- .ALPHA.-DEMETHYLCATHINONE
- MLS002207080
- ACETOPHENONE, .ALPHA.-AMINO-
- BP-21393
- SCHEMBL9855165
- .ALPHA.-AMINOACETOPHENONE
- 2-amino-1-phenylethanone;hydrochloride
- .omega.-Aminoacetophenone
- EINECS 210-358-1
- Benzoylmethylamine
- Ethanone, 2-amino-1-phenyl-
- 2-amino-1-phenyl-ethanone;hydrochloride
- Spectrum5_001836
- alpha-Aminoactophenone
- A-Aminoacetophenone
- NCGC00178437-01
- 613-89-8
- 2-oxophenethylamine
- KBio3_002065
- 2-amino-1phenyl-ethanone
- KBio2_007433
- KBio2_002297
- BSPBio_002845
- Spectrum2_001993
- DTXSID80210206
- alpha-Demethylcathinone
- SPBio_002205
- 2-azanyl-1-phenyl-ethanone;hydrochloride
- BDBM96824
- Spectrum3_001033
- 2amino-acetophenone
- FT-0646389
- 2-oxo-2-phenylethylamine
- 2-oxo-2-phenylethanamine
- aminoacetophenone
- CHEMBL128079
- 2-amino-1-phenylethanone;Phe-Met-OMehydrochloride
- 2-AAP
- cid_2723597
- Spectrum_001806
- 2-amino-1 phenyl-ethanone
- BRD-K61831307-003-02-1
- A8514
- AKOS004114654
- 1-Phenyl-2-aminoethanone
- BRN 0507952
- 4-14-00-00114 (Beilstein Handbook Reference)
- 2-Amino-1-phenylethanone, 9CI
- BBL028098
- STK684967
-
- MDL: MFCD00064391
- Inchi: 1S/C8H9NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6,9H2
- InChI-sleutel: HEQOJEGTZCTHCF-UHFFFAOYSA-N
- LACHT: C1=CC=C(C=C1)C(=O)CN
Berekende eigenschappen
- Exacte massa: 135.068414g/mol
- Oppervlakte lading: 0
- XLogP3: 0.8
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Aantal draaibare bindingen: 2
- Monoisotopische massa: 135.068414g/mol
- Monoisotopische massa: 135.068414g/mol
- Topologisch pooloppervlak: 43.1Ų
- Zware atoomtelling: 10
- Complexiteit: 116
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Oppervlakte lading: 0
- Moleculair gewicht: 135.16
- Aantal tautomers: 3
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.118
- Smeltpunt: 20°C
- Kookpunt: 97-99@1mm
- Vlampunt: 112°C
- Brekindex: 1.6160 (estimate)
- PSA: 43.09000
- LogboekP: 1.52830
- Oplosbaarheid: Soluble in ethanol and ether, almost insoluble in water
2-Amino-1-phenylethanone Beveiligingsinformatie
- Opslagvoorwaarde:Warehouse ventilation and low temperature drying
2-Amino-1-phenylethanone Douanegegevens
- HS-CODE:2922399090
- Douanegegevens:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Amino-1-phenylethanone Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37467-0.5g |
2-amino-1-phenylethan-1-one |
613-89-8 | 0.5g |
$20.0 | 2023-02-10 | ||
Enamine | EN300-37467-10000mg |
2-amino-1-phenylethan-1-one |
613-89-8 | 10g |
$98.0 | 2021-12-30 | ||
Enamine | EN300-37467-1.0g |
2-amino-1-phenylethan-1-one |
613-89-8 | 1.0g |
$21.0 | 2023-02-10 | ||
Enamine | EN300-37467-250mg |
2-amino-1-phenylethan-1-one |
613-89-8 | 250mg |
$20.0 | 2021-12-30 | ||
Enamine | EN300-37467-100mg |
2-amino-1-phenylethan-1-one |
613-89-8 | 100mg |
$18.0 | 2021-12-30 | ||
Enamine | EN300-37467-5.0g |
2-amino-1-phenylethan-1-one |
613-89-8 | 5.0g |
$57.0 | 2023-02-10 | ||
Enamine | EN300-37467-0.25g |
2-amino-1-phenylethan-1-one |
613-89-8 | 0.25g |
$19.0 | 2023-02-10 | ||
Enamine | EN300-37467-2.5g |
2-amino-1-phenylethan-1-one |
613-89-8 | 2.5g |
$32.0 | 2023-02-10 | ||
Enamine | EN300-37467-10.0g |
2-amino-1-phenylethan-1-one |
613-89-8 | 10.0g |
$98.0 | 2023-02-10 | ||
A2B Chem LLC | AG67342-500mg |
2-Aminoecetophenone |
613-89-8 | 95 | 500mg |
$372.00 | 2024-04-19 |
2-Amino-1-phenylethanone Gerelateerde literatuur
-
Monica Viviano,Ciro Milite,Donatella Rescigno,Sabrina Castellano,Gianluca Sbardella RSC Adv. 2015 5 1268
-
Avudoddi Venkanna,Kokkirala Swapna,Pallapothula Venkateswar Rao RSC Adv. 2014 4 15154
-
Mairi I. McAllister,Cédric Boulho,Liam McMillan,Lauren F. Gilpin,Colin Brennan,David Lennon RSC Adv. 2019 9 26116
-
Shailen Bhat,Visuvanathar Sridharan Chem. Commun. 2012 48 4701
-
Xiaobin Zhang,Lei Wang Green Chem. 2012 14 2141
613-89-8 (2-Amino-1-phenylethanone) Gerelateerde producten
- 51-67-2(p-Tyramine)
- 84-47-9(2-Tert-Butylanthraquinone)
- 84-51-5(2-Ethylanthraquinone)
- 69872-37-3(2-Amino-4'-methylacetophenone)
- 51-71-8(Phenelzine)
- 55-21-0(Benzamide)
- 82-05-3(1,9-Benz-10-anthrone)
- 70-70-2(Paroxypropione)
- 84-54-8(2-Methylanthraquinone)
- 1396782-58-3(3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-1-(2-methylphenyl)urea)



